Dicyclohexyl carbonate

Vue d'ensemble

Description

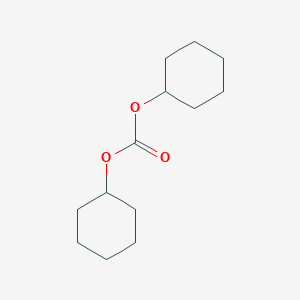

Dicyclohexyl carbonate is an organic compound with the chemical formula C₁₄H₂₂O₃. It is a white crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of esters and carbonates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dicyclohexyl carbonate can be synthesized through several methods. One common method involves the reaction of cyclohexanol with phosgene in the presence of a base. The reaction proceeds as follows:

2C6H11OH+COCl2→(C6H11O)2CO+2HCl

This reaction requires careful handling of phosgene, a toxic and hazardous reagent.

Another method involves the transesterification of dimethyl carbonate with cyclohexanol. This reaction is catalyzed by a base such as sodium methoxide:

CH3OCOOCH3+2C6H11OH→(C6H11O)2CO+2CH3OH

Industrial Production Methods

In industrial settings, this compound is often produced using the transesterification method due to its relatively safer and more environmentally friendly process compared to the use of phosgene. The reaction is typically carried out in large reactors with continuous removal of methanol to drive the reaction to completion.

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclohexyl carbonate undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Transesterification: Exchanges the alkoxy group with another alcohol.

Hydrolysis: Reacts with water to form cyclohexanol and carbon dioxide.

Common Reagents and Conditions

Bases: Sodium methoxide, potassium carbonate.

Acids: Sulfuric acid, hydrochloric acid.

Solvents: Toluene, dichloromethane, acetonitrile.

Major Products

Esters: Formed through esterification reactions.

Alcohols: Produced during hydrolysis and transesterification reactions.

Applications De Recherche Scientifique

Organic Synthesis

Dicyclohexyl carbonate serves as a reagent in the synthesis of various organic compounds, particularly esters and carbonates. Its ability to undergo esterification reactions makes it valuable in creating complex organic molecules for research purposes.

Polymer Chemistry

In polymer chemistry, this compound is utilized in producing polycarbonates and polyesters. Its incorporation into polymer formulations enhances material properties such as thermal stability and mechanical strength.

Pharmaceuticals

The compound plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of key intermediates in drug development processes.

Material Science

This compound is applied in developing advanced materials with specific properties, such as elastomers when combined with epoxy components. These materials are used in various applications, including coatings and adhesives .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Reagent for ester and carbonate synthesis |

| Polymer Chemistry | Production of polycarbonates |

| Pharmaceuticals | Synthesis of active pharmaceutical ingredients |

| Material Science | Development of elastomeric materials |

Case Study 1: this compound in Drug Development

A study demonstrated the use of this compound as an intermediate in synthesizing new anti-inflammatory drugs. The compound facilitated the formation of key ester linkages that enhanced the bioavailability of the final product .

Case Study 2: Polymer Enhancement

Research conducted on the incorporation of this compound into polycarbonate formulations showed improved impact resistance and thermal stability compared to standard formulations. The study highlighted its potential for use in high-performance applications such as automotive parts and electronic housings .

Mécanisme D'action

The mechanism by which dicyclohexyl carbonate exerts its effects involves the formation of reactive intermediates such as carbonates and esters. These intermediates can undergo further reactions to form a variety of products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dimethyl Carbonate: A similar carbonate compound used in transesterification reactions.

Diethyl Carbonate: Another carbonate used in organic synthesis.

Diphenyl Carbonate: Used in the production of polycarbonates.

Uniqueness

Dicyclohexyl carbonate is unique due to its higher molecular weight and bulkier structure compared to dimethyl carbonate and diethyl carbonate. This makes it more suitable for specific applications where steric hindrance is beneficial, such as in the synthesis of certain polymers and advanced materials.

Activité Biologique

Dicyclohexyl carbonate (DCHC), a carbonate ester, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DCHC, focusing on its mechanisms of action, effects on cellular systems, and relevant research findings.

This compound is characterized by its chemical formula and CAS Registry Number 4427-97-8. It is a colorless liquid with a mild odor, soluble in organic solvents but less so in water. The compound is primarily used as a reagent in organic synthesis and as a plasticizer in polymer formulations.

Mechanisms of Biological Activity

- Enzyme Inhibition : DCHC has been studied for its ability to inhibit certain enzymes, which can lead to biological effects. For instance, it may interact with cytochrome P450 enzymes, influencing drug metabolism and the pharmacokinetics of co-administered drugs.

- Cellular Toxicity : Research indicates that DCHC can exhibit cytotoxic effects at high concentrations. It has been shown to induce apoptosis in various cell lines, suggesting potential applications in cancer therapy.

- Endocrine Disruption : Similar to other carbonate esters, DCHC may act as an endocrine disruptor by interfering with hormonal signaling pathways. This property necessitates further investigation into its long-term effects on human health and environmental safety.

Case Studies

- Study on Cytotoxicity : A study conducted on human liver carcinoma cells (HepG2) demonstrated that exposure to DCHC resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 150 µM after 24 hours of exposure, indicating significant cytotoxic potential at higher concentrations .

- Endocrine Disruption Assessment : Another investigation assessed the impact of DCHC on hormone-sensitive tissues using rat models. The results indicated altered expression levels of estrogen receptors, suggesting that DCHC may disrupt normal endocrine function .

Comparative Data Table

Propriétés

IUPAC Name |

dicyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBPWZEZWVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196099 | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-97-8 | |

| Record name | Dicyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.